molecular formula C7H6N2OS B14621541 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one CAS No. 57324-66-0

2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one

Cat. No.: B14621541
CAS No.: 57324-66-0
M. Wt: 166.20 g/mol
InChI Key: MZCNLDQDWLKDNT-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the resulting N-chlorosulfonyl ureas . Another method includes the palladium-catalyzed cyclocarbonylation of ortho-aminobenzenesulfonamides .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Curtius rearrangement followed by intramolecular cyclization is one such method that has been developed for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiadiazine ring .

Scientific Research Applications

2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4H-1,2,3-benzothiadiazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Properties

CAS No.

57324-66-0

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2,3-dihydro-1,2,3-benzothiadiazin-4-one

InChI

InChI=1S/C7H6N2OS/c10-7-5-3-1-2-4-6(5)11-9-8-7/h1-4,9H,(H,8,10)

InChI Key

MZCNLDQDWLKDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNS2

Origin of Product

United States

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